molecular formula C6H9F2NO2 B170888 5,5-Difluoropiperidine-2-carboxylic acid CAS No. 1255663-89-8

5,5-Difluoropiperidine-2-carboxylic acid

Cat. No. B170888
M. Wt: 165.14 g/mol
InChI Key: BFZRDTSYFQNDDT-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 1255663-89-8 . It has a molecular weight of 165.14 and its IUPAC name is 5,5-difluoro-2-piperidinecarboxylic acid . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of 5,5-Difluoropiperidine-2-carboxylic acid is C6H9F2NO2 . The InChI code for this compound is 1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11) .


Physical And Chemical Properties Analysis

The exact mass of 5,5-Difluoropiperidine-2-carboxylic acid is 165.06000 . It has a PSA of 49.33000 and a LogP of 0.78710 . The compound is solid in physical form . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not found in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications 5,5-Difluoropiperidine-2-carboxylic acid and its derivatives have been widely researched for their potential applications in medicinal chemistry. Moens et al. (2012) developed a strategy for synthesizing functionalized 5,5-difluoropiperidines, which serve as significant building blocks in medicinal chemistry. They demonstrated a three-step procedure starting from ethyl bromodifluoroacetate to synthesize 5,5-difluoropiperidinone carboxylic acids, which were further modified to produce trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates and hydroxymethylpiperidines (Moens et al., 2012).

Continuous Flow Carboxylation for Medicinal Chemistry Kestemont et al. (2021) reported a large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process. This process facilitated the safe and scalable preparation of the carboxylic acid, significantly supporting medicinal chemistry research (Kestemont et al., 2021).

Synthetic Pathways and Applications Verniest et al. (2008) explored new synthetic pathways toward valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines. Their methodology was applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, showing the compound's potential in various chemical syntheses (Verniest et al., 2008).

Novel Synthesis Techniques Surmont et al. (2010) described synthetic routes toward new 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which are of high interest as building blocks in medicinal chemistry. They highlighted key steps such as N-halosuccinimide-induced cyclization and iodolactonization in their synthesis processes (Surmont et al., 2010).

Building Blocks for Alkaloids Takahata et al. (2002) examined C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids. They utilized desymmetrization techniques to synthesize these compounds, indicating the versatility of difluoropiperidine derivatives in complex organic syntheses (Takahata et al., 2002).

Difluoropiperidines in Solar Cell Research Constable et al. (2009) discussed the synthesis of copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, which included the use of difluoropiperidine derivatives. These complexes were prepared for use in copper-based dye-sensitized solar cells, illustrating an application of difluoropiperidine derivatives in renewable energy research (Constable et al., 2009).

Safety And Hazards

The safety information for 5,5-Difluoropiperidine-2-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H315, H320, H335 . The precautionary statements include P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

5,5-difluoropiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZRDTSYFQNDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoropiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org
DL Blanchard - 2008 - search.proquest.com
L-pipecolic acid (L-PA) is the higher homolog of proline. It occurs naturally in many organisms, including primates, as an intermediate in lysine degradation. The pathway by which …
Number of citations: 1 search.proquest.com

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